(2S,4S)-4-Methyl-pipecolinic acid hydrochloride
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Overview
Description
(2S,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its role as a building block in the synthesis of various bioactive molecules and pharmaceuticals. Its unique stereochemistry makes it a valuable intermediate in the preparation of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride typically involves the diastereoselective reduction of a suitable precursor. One common method is the reduction of (2S,4S)-4-methylpiperidine-2,6-dione using a chiral reducing agent under controlled conditions to yield the desired product. The reaction is often carried out in an aprotic solvent such as methylene chloride .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various piperidine derivatives .
Scientific Research Applications
(2S,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
- (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride
- Ertapenem
Comparison: (2S,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in certain applications .
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2S,4S)-4-methylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |
InChI Key |
VFHDXJSQHVCVDP-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@@H](C1)C(=O)O.Cl |
Canonical SMILES |
CC1CCNC(C1)C(=O)O.Cl |
Origin of Product |
United States |
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